molecular formula C12H6F4O B6374100 2-Fluoro-4-(2,4,6-trifluorophenyl)phenol CAS No. 1261918-33-5

2-Fluoro-4-(2,4,6-trifluorophenyl)phenol

Cat. No.: B6374100
CAS No.: 1261918-33-5
M. Wt: 242.17 g/mol
InChI Key: ZRMDDCOJQNDFMI-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2,4,6-trifluorophenyl)phenol is a fluorinated aromatic compound with the molecular formula C12H6F4O. This compound is characterized by the presence of both fluorine atoms and a hydroxyl group attached to a biphenyl structure. The unique combination of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2,4,6-trifluorophenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2,4,6-trifluorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Boronic Acids: Reactants in the transmetalation step.

    Oxidizing and Reducing Agents: Used for modifying the hydroxyl group

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives and complex aromatic compounds .

Scientific Research Applications

2-Fluoro-4-(2,4,6-trifluorophenyl)phenol is widely studied for its applications in:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism by which 2-Fluoro-4-(2,4,6-trifluorophenyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(2,4,6-trifluorophenyl)phenol is unique due to its specific arrangement of fluorine atoms and the hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-fluoro-4-(2,4,6-trifluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F4O/c13-7-4-9(15)12(10(16)5-7)6-1-2-11(17)8(14)3-6/h1-5,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMDDCOJQNDFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684345
Record name 2',3,4',6'-Tetrafluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-33-5
Record name 2',3,4',6'-Tetrafluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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